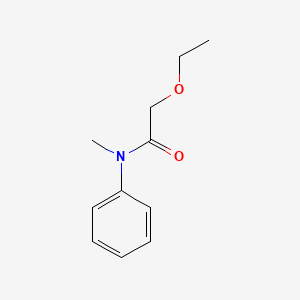2-ethoxy-N-methyl-N-phenylacetamide
CAS No.:
Cat. No.: VC14815188
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-ethoxy-N-methyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C11H15NO2/c1-3-14-9-11(13)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
| Standard InChI Key | TWHMYMOTHZXDJN-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC(=O)N(C)C1=CC=CC=C1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 2-ethoxy-N-methyl-N-phenylacetamide is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. Its IUPAC name derives from the acetamide core substituted with ethoxy, methyl, and phenyl groups at the nitrogen and α-carbon positions. Key structural features include:
-
An ethoxy group at the α-position of the acetamide chain, enhancing lipophilicity.
-
N-methyl and N-phenyl substituents, which sterically hinder rotational freedom and influence electronic properties .
The compound’s structure is analogous to 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448054-17-8), differing primarily in the absence of a hydroxyethyl and methylthiophenyl group.
Physicochemical Properties
While direct data for 2-ethoxy-N-methyl-N-phenylacetamide is sparse, estimates based on structural analogs suggest:
| Property | Value | Source Analogue |
|---|---|---|
| Boiling Point | 320–350°C (predicted) | , |
| Density | 1.12–1.15 g/cm³ (predicted) | , |
| pKa | 8.2–8.7 (predicted) | |
| LogP (Lipophilicity) | 2.5–3.0 |
The ethoxy group contributes to moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), while the phenyl ring reduces aqueous solubility .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step alkylation and acylation reactions:
-
N-Methylation of Aniline:
Aniline reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N-methylaniline . -
Acylation with Ethoxyacetyl Chloride:
N-Methylaniline undergoes acylation using ethoxyacetyl chloride (ClCOCH₂OCH₂CH₃) under anhydrous conditions :Yields are optimized at 60–70°C with triethylamine as an acid scavenger .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Structural confirmation relies on:
-
¹H NMR: Peaks at δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.1 ppm (N–CH₃), and δ 7.2–7.5 ppm (phenyl protons) .
-
FT-IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C–O–C) .
Research Gaps and Future Directions
Current data on 2-ethoxy-N-methyl-N-phenylacetamide remain fragmentary. Priority areas include:
-
Comprehensive Bioactivity Profiling: Screening against bacterial, fungal, and cancer cell lines.
-
Thermal Stability Analysis: Differential scanning calorimetry (DSC) to assess decomposition pathways .
-
Structure-Activity Relationship (SAR) Studies: Modifying ethoxy chain length to optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume